N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This sulfonamide derivative features a tetrahydronaphthalene core linked to a substituted 1,3-thiazole moiety via an ethyl chain. The thiazole ring is substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-16-22(29-23(25-16)18-7-10-20(28-2)11-8-18)13-14-24-30(26,27)21-12-9-17-5-3-4-6-19(17)15-21/h7-12,15,24H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVDLFOOLXVQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
The primary target of this compound is Cathepsin S , an enzyme belonging to the cathepsin family. Cathepsin S plays a crucial role in protein degradation within lysosomes and antigen presentation. Specifically, it is involved in the processing of major histocompatibility complex class II (MHC-II) molecules, which are essential for immune responses. By inhibiting Cathepsin S, this compound affects antigen presentation and immune regulation.
Mode of Action:
The compound selectively antagonizes the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that regulates gene expression related to lipid metabolism, inflammation, and glucose homeostasis. By blocking PPARα, this compound modulates lipid metabolism and inflammatory pathways, leading to downstream effects on cellular processes.
Biochemical Pathways:
The affected pathways include:
Pharmacokinetics:
Result of Action:
The compound’s action leads to:
Action Environment:
Environmental factors, such as pH, temperature, and tissue-specific conditions, can impact the compound’s efficacy and stability.
Remember, the intricate dance of molecular interactions shapes the fate of this compound within our biological systems. 🧬🔬
: DrugBank: N2-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE : BenchChem: Mechanism of Action of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative with diverse biological activities. This article explores its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O3S2
- Molecular Weight : 442.6 g/mol
Anticonvulsant Properties
Research has indicated that thiazole derivatives exhibit significant anticonvulsant activity. For instance, compounds with similar thiazole structures have shown effective results in picrotoxin-induced convulsion models. The presence of the thiazole ring is crucial for enhancing anticonvulsant properties. In a study involving various thiazole derivatives, one compound demonstrated an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2 .
Anticancer Activity
This compound has been investigated for its anticancer potential. A study focusing on thiazole derivatives revealed that structural modifications significantly influence cytotoxic activity against cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances activity against various cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A549 | < 10 |
| Compound 2 | NIH/3T3 | < 20 |
| N-{...} | Jurkat | < 15 |
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may inhibit enzyme activity by binding to the active site or altering receptor functions through competitive inhibition. This modulation can lead to significant biological effects at the cellular level.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that thiazole-containing compounds exhibited strong selectivity against cancer cell lines like A549 and NIH/3T3. The compound's structural features were correlated with enhanced activity .
- Neuropharmacological Effects : In the context of neuropharmacology, compounds similar to N-{...} were tested for their protective effects against neurotoxicity induced by various agents. The results suggested potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three structurally related sulfonamide derivatives from the evidence:
Critical Analysis
Heterocycle Impact: The target compound’s 1,3-thiazole ring contrasts with the 1,2,4-triazole in compounds [7–9]. The thiazolo[5,4-b]pyridine in introduces a fused heterocyclic system, which may improve metabolic stability but complicate synthesis.
Sulfonamide Positioning: The target’s sulfonamide at C2 of tetrahydronaphthalene vs. ’s para-methylbenzenesulfonamide may alter steric interactions in target binding.
Spectroscopic Differentiation :
- The absence of a νC=O band (~1660 cm⁻¹) in the target compound (unlike hydrazinecarbothioamides ) confirms the absence of a carbonyl group.
- Optical activity in ([α]D²⁰ +2.5) highlights its chiral utility, whereas the target compound’s stereochemistry is undefined in the evidence.
Biological Implications :
Q & A
Q. What are the established synthetic routes for N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and what parameters critically influence yield and purity?
The synthesis involves a multi-step process:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Sulfonamide coupling under nucleophilic conditions using naphthalene sulfonyl chloride. Critical parameters include:
- Temperature : Optimal cyclization occurs at 60–80°C .
- pH : Alkaline conditions (pH 8–9) enhance sulfonamide bond formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve thiazole ring cyclization efficiency .
Yields typically range from 45–65% after purification by column chromatography .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity and purity?
- NMR : H and C NMR confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole C=N at ~160 ppm) .
- IR : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .
- HPLC-MS : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinase activity .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound stability : Test degradation under assay conditions (e.g., pH, light exposure) via HPLC .
- Purity thresholds : Re-evaluate batches with <95% purity, as minor impurities (e.g., sulfonic acid byproducts) may antagonize activity .
Q. What computational strategies predict target interactions and guide SAR studies?
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or kinases (e.g., EGFR). Focus on sulfonamide H-bonding and thiazole π-π stacking .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
- QSAR : Hammett constants for substituents (e.g., electron-withdrawing groups on the methoxyphenyl ring) correlate with enhanced potency .
Q. How can reaction conditions be optimized for synthesizing derivatives with modified substituents?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design for thiazole cyclization might optimize time (6–12 hr), temperature (60–80°C), and solvent (THF vs. DMF) .
- High-throughput screening : Use parallel reactors to test 20+ variants of the sulfonamide coupling step .
Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?
- In-situ monitoring : ReactIR tracks transient intermediates (e.g., iminothiolanes) during thiazole formation .
- Cryogenic trapping : Quench reactions at -78°C to isolate intermediates for NMR analysis .
- Computational modeling : DFT calculations (Gaussian 16) predict stability and spectral properties of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
